Enhanced Binding Affinity in AChE Inhibition: Chloro vs. Methyl vs. Dichloro Substituents
In a virtual screening study evaluating piperazine derivatives as human acetylcholinesterase (AChE) inhibitors, the 4-chlorobenzenesulfonyl-substituted compound (S3) demonstrated a predicted free energy of binding of −9.97 kcal/mol and an estimated inhibition constant (Ki) of 0.04881 M at the peripheral anionic site (PAS). This potency is notably superior to the 4-methylbenzenesulfonyl analog (S1, ΔG = −9.90 kcal/mol, Ki = 0.05578 M) but less potent than the 2,5-dichlorobenzenesulfonyl analog (S7, ΔG = −11.42 kcal/mol, Ki = 0.00426 M) [1]. This data quantifies the impact of the chloro substitution pattern on target engagement, guiding selection for SAR studies where balanced potency is desired.
| Evidence Dimension | Predicted free energy of binding (ΔG) to AChE PAS |
|---|---|
| Target Compound Data | ΔG = −9.97 kcal/mol, Ki = 0.04881 M |
| Comparator Or Baseline | 4-Methylbenzenesulfonyl analog (S1): ΔG = −9.90 kcal/mol, Ki = 0.05578 M; 2,5-Dichlorobenzenesulfonyl analog (S7): ΔG = −11.42 kcal/mol, Ki = 0.00426 M |
| Quantified Difference | ΔΔG = −0.07 kcal/mol (vs. methyl); ΔΔG = +1.45 kcal/mol (vs. dichloro) |
| Conditions | Virtual screening via molecular docking against human AChE peripheral anionic site (PAS) |
Why This Matters
Quantifies the impact of the 4-chloro substituent on predicted AChE binding affinity, enabling informed selection between chloro, methyl, and dichloro analogs for CNS-targeted drug discovery programs.
- [1] Hindawi. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. International Journal of Alzheimer's Disease, 2013, 653962, Table 2. View Source
